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Compound of Interest

Compound Name: Methyl D-cysteinate hydrochloride

Cat. No.: B15598826

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data for Methyl D-cysteinate hydrochloride. It is
designed for researchers, scientists, and professionals in drug development, offering a
centralized resource for the spectral characterization of this compound. Detailed experimental
protocols and a visual workflow for spectral analysis are included to facilitate accurate and
reproducible research.

Spectral Data

The following sections present the key spectral data for Methyl D-cysteinate hydrochloride,
summarized in tabular format for clarity and ease of comparison.

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a
compound. The *H and 3C NMR spectra of Methyl D-cysteinate hydrochloride provide
characteristic signals corresponding to the different nuclei in the molecule. The data presented
here is for the L-enantiomer, L-Cysteine methyl ester hydrochloride, which is expected to be
identical to the D-enantiomer.[1][2]

Table 1: *H NMR Spectral Data for Methyl Cysteinate Hydrochloride (in D20)[3]
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Chemical Shift (ppm) Multiplicity Assighment
4.453 t a-CH

3.871 S -OCHs

3.18 dd B-CH:

3.15 dd B-CH:

Table 2: 13C NMR Spectral Data for L-Cysteine Methyl Ester Hydrochloride[1]

Chemical Shift (ppm) Assighment
170.5 C=0 (ester)
54.5 a-CH

53.0 -OCHs

25.5 B-CH:

IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for D-Cysteine Methyl Ester Hydrochloride[4][5]

Wavenumber (cm~?)

Intensity

Assignment

N-H stretch (amine

~3400 Strong, Broad )
hydrochloride)

~2950 Medium C-H stretch (aliphatic)

~2570 Weak S-H stretch

~1740 Strong C=0 stretch (ester)

~1580 Medium N-H bend (amine)

~1230 Strong C-O stretch (ester)
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Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound, as well as to gain structural information through fragmentation analysis.

Table 4: Mass Spectrometry Data for L-Cysteine Methyl Ester Hydrochloride[3]

m/z Relative Intensity (%) Assignment

[M]* (Molecular ion of the free

135 25

base)
88 60.1 [M - COOCHs]*
76 100.0 [M - CHz2SH]*

Experimental Protocols

The following are general experimental protocols for acquiring the spectral data presented
above.

o Sample Preparation: Dissolve approximately 5-10 mg of Methyl D-cysteinate
hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D20, DMSO-ds). Transfer
the solution to an NMR tube.

e Instrument Parameters:
o Spectrometer: A 300 MHz or higher field NMR spectrometer.
o 'H NMR:
» Acquire a one-dimensional proton spectrum.

» The spectral width should be sufficient to cover the expected chemical shift range (e.qg.,
0-10 ppm).

» Use a sufficient number of scans to obtain a good signal-to-noise ratio.
o 13C NMR:

= Acquire a proton-decoupled 3C spectrum.
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» The spectral width should cover the expected range for carbon signals (e.g., 0-200
ppm).

= Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

» Data Processing: Process the raw data by applying a Fourier transform, phasing the
spectrum, and setting the reference. For spectra recorded in D20, the residual water peak
can be used for referencing.

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of Methyl D-cysteinate hydrochloride with approximately
100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Place a portion of the powder into a pellet press and apply pressure to form a thin,
transparent pellet.

o Sample Preparation (ATR-FTIR):

o Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o Data Acquisition:

o Place the KBr pellet or the ATR setup in the sample holder of the FTIR spectrometer.

o Record the spectrum, typically in the range of 4000-400 cm~1.

o Collect a background spectrum of the empty sample compartment (or clean ATR crystal)
to be subtracted from the sample spectrum.

o Sample Preparation: Prepare a dilute solution of Methyl D-cysteinate hydrochloride in a
suitable solvent, such as a mixture of methanol and water.
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 Instrumentation (Electrospray lonization - ESI):
o lonization Mode: Positive ion mode is typically used for this compound.

o Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or
through a liquid chromatography system.

o Mass Analyzer: A variety of mass analyzers can be used, such as a time-of-flight (TOF) or
guadrupole analyzer.

o Data Acquisition:

o Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and
expected fragment ions.

o For fragmentation studies (MS/MS), select the molecular ion (or a protonated adduct) as
the precursor ion and subiject it to collision-induced dissociation (CID) to generate
fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of
Methyl D-cysteinate hydrochloride.
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Caption: Workflow for the spectral analysis of Methyl D-cysteinate hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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